molecular formula C17H11F3N2O3 B2423005 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 937605-18-0

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B2423005
CAS No.: 937605-18-0
M. Wt: 348.281
InChI Key: HZHHHTFKZRVLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is a complex organic compound characterized by the presence of a quinoline core substituted with a methyl group at the 2-position and a phenoxy group at the 8-position The phenoxy group is further substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with the quinoline intermediate. The nitro and trifluoromethyl groups are usually introduced through nitration and trifluoromethylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of a base or acid catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
  • 6-Fluoro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline

Uniqueness

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-10-5-6-11-3-2-4-15(16(11)21-10)25-14-8-7-12(17(18,19)20)9-13(14)22(23)24/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHHHTFKZRVLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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